1-(2-Bromophenyl)-2-methylpropan-2-ol

描述

Significance of Tertiary Alcohols with Aryl Substituents in Chemical Research

Tertiary alcohols, particularly those bearing aryl substituents, represent a cornerstone class of molecules in organic synthesis. Their structural motif, characterized by a hydroxyl group attached to a carbon atom bonded to three other carbon atoms, one of which is part of an aromatic ring, makes them highly valuable intermediates. hmdb.cafoodb.ca These compounds serve as crucial precursors for the construction of sterically hindered molecules and quaternary carbon centers, which are prevalent in many biologically active compounds and complex natural products. researchgate.net

The utility of aryl tertiary alcohols is underscored by their versatility in chemical transformations. They are readily synthesized via methods such as Grignard reactions and can be converted into a wide array of other functional groups. britannica.com In recent years, significant research has focused on the activation of the C–O bond in tertiary alcohols for cross-coupling reactions, providing direct pathways to complex scaffolds that bypass the need for intermediate steps like conversion to alkyl halides. researchgate.net This direct functionalization is a key area of development, enabling more efficient and sustainable synthetic routes. researchgate.net Furthermore, tertiary alcohols can act as radical precursors, allowing for the introduction of tertiary substituents into various molecular frameworks, including heteroarenes, which is particularly valuable in medicinal chemistry and materials science. acs.org

Contextualizing 1-(2-Bromophenyl)-2-methylpropan-2-ol within Contemporary Organic Chemistry Research

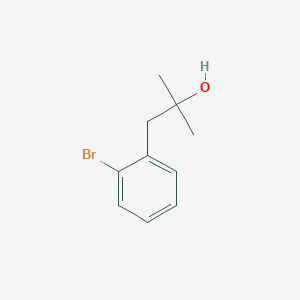

This compound is a specific example of a substituted aryl tertiary alcohol. Its structure features a tertiary alcohol group where the hydroxyl-bearing carbon is attached to two methyl groups and a 2-bromophenyl group. This particular arrangement of functional groups—a tertiary alcohol and an aryl bromide—makes it a potentially useful building block in organic synthesis.

The presence of the bromine atom on the phenyl ring offers a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig aminations. This allows for the introduction of diverse substituents at the ortho-position of the aryl ring. Simultaneously, the tertiary alcohol moiety can undergo its own set of reactions, including substitution or elimination, or it can be used to direct reactions to other parts of the molecule.

While specific, in-depth research focusing exclusively on this compound is not extensively documented in publicly available literature, its synthesis can be achieved through established organometallic routes. A common and effective method is the Grignard reaction, which would involve reacting an ester, such as methyl 2-bromobenzoate, with two equivalents of a methyl Grignard reagent (e.g., methylmagnesium bromide), or by reacting 1-(2-bromophenyl)ethan-1-one with one equivalent of a methyl Grignard reagent. An analogous synthesis has been described for the isomer 1-(3-Bromophenyl)-2-methylpropan-2-ol, starting from 3-bromophenylacetone. chemicalbook.com

The compound's value lies in its potential as a synthetic intermediate. For instance, it could be used in studies developing new methodologies for deoxygenative arylation, where the tertiary alcohol is transformed into a quaternary carbon center directly. researchgate.net Its structure is relevant to the synthesis of complex molecules where a sterically demanding quaternary center adjacent to a functionalizable aryl ring is required.

Below is a table detailing the key chemical properties of this compound, based on its chemical structure and data from closely related isomers.

| Property | Value |

| Chemical Formula | C₁₀H₁₃BrO |

| Molecular Weight | 229.11 g/mol |

| IUPAC Name | This compound |

| Class | Substituted Aryl Tertiary Alcohol |

| Appearance | Expected to be a colorless to pale-yellow liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents and have low solubility in water |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-(2-bromophenyl)-2-methylpropan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6,12H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXQJCRYQCNOUMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1Br)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2 Bromophenyl 2 Methylpropan 2 Ol and Analogues

Grignard Reagent-Mediated Approaches to Tertiary Aryl Alcohols

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for forming carbon-carbon bonds. It involves the addition of an organomagnesium halide (Grignard reagent) to the electrophilic carbon of a carbonyl group. This reaction transforms aldehydes and ketones into secondary and tertiary alcohols, respectively. The versatility and reliability of Grignard reagents make them a primary choice for the synthesis of complex alcohols like 1-(2-Bromophenyl)-2-methylpropan-2-ol.

Addition of Organomagnesium Halides to Carbonyl Precursors

The fundamental approach for synthesizing tertiary alcohols via Grignard reagents involves their nucleophilic attack on a ketone. However, they can also react with aldehydes to produce secondary alcohols, which are important structural analogues.

A direct and efficient route to synthesize the target compound, this compound, involves the reaction of a suitable Grignard reagent with a ketone. Alternatively, an analogue can be synthesized using an aldehyde precursor. For instance, the reaction of 2-bromobenzaldehyde (B122850) with isopropylmagnesium bromide leads to the formation of the secondary alcohol, 1-(2-bromophenyl)-2-methylpropan-1-ol. In this reaction, the nucleophilic isopropyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the final alcohol product. This method is analogous to the synthesis of similar compounds where 2-bromobenzaldehyde is treated with other Grignard reagents, such as ethyl magnesium bromide, to produce the corresponding secondary alcohol.

Reaction Scheme:

Reactant 1: 2-Bromobenzaldehyde

Reactant 2: Isopropylmagnesium Bromide

Solvent: Anhydrous diethyl ether or Tetrahydrofuran (THF)

Product: 1-(2-Bromophenyl)-2-methylpropan-1-ol

| Role | Compound Name | Molecular Formula |

|---|---|---|

| Carbonyl Precursor | 2-Bromobenzaldehyde | C₇H₅BrO |

| Grignard Reagent | Isopropylmagnesium Bromide | C₃H₇BrMg |

| Product (Analogue) | 1-(2-Bromophenyl)-2-methylpropan-1-ol | C₁₀H₁₃BrO |

An alternative pathway involves the use of a ketone intermediate, 1-(2-Bromophenyl)-2-methylpropan-1-one. This ketone is a valuable precursor for synthesizing both the target tertiary alcohol and its secondary alcohol analogue. The ketone itself can be prepared through methods such as the Friedel-Crafts acylation of bromobenzene (B47551) with isobutyryl chloride.

To obtain the target tertiary alcohol, this compound, one could react 2-bromophenylacetone (B139218) with methylmagnesium bromide. However, to obtain the secondary alcohol analogue, 1-(2-Bromophenyl)-2-methylpropan-1-ol, the ketone 1-(2-Bromophenyl)-2-methylpropan-1-one undergoes reduction, as detailed in section 2.2.

| Role | Compound Name | Molecular Formula |

|---|---|---|

| Ketone Intermediate | 1-(2-Bromophenyl)-2-methylpropan-1-one | C₁₀H₁₁BrO |

Barbier-Type Reactions for Carbonyl Functionalization

The Barbier reaction presents a valuable alternative to the traditional Grignard reaction for the synthesis of alcohols. nrochemistry.com The crucial distinction is that the organometallic species in a Barbier reaction is generated in situ, meaning the alkyl halide, metal, and carbonyl compound are all present in the reaction vessel simultaneously. wikipedia.org This one-pot procedure is often advantageous when the organometallic reagent is unstable and cannot be prepared and stored separately. nrochemistry.com Metals such as magnesium, zinc, tin, samarium, and indium are commonly used. nrochemistry.comwikipedia.org This methodology is considered part of green chemistry, as the use of less water-sensitive metals can sometimes allow the reaction to be performed in aqueous media. wikipedia.org

Barbier-type reactions can be promoted by a wide variety of metals that facilitate the insertion into the carbon-halogen bond, forming the reactive organometallic nucleophile on site. alfa-chemistry.com While the user-specified Tantalum pentoxide (Ta₂O₅) is known for its catalytic activity in other areas, such as photocatalysis and acidic oxygen evolution, its specific application as a catalyst in Barbier-type additions for synthesizing tertiary aryl alcohols is not prominently documented in readily available literature. rsc.orgresearchgate.net

However, the principle of metal-mediated Barbier reactions is well-established. For the synthesis of this compound, a Barbier-type reaction would involve mixing 2-bromoacetone, 2-bromobenzene, and a suitable metal (like magnesium or zinc) in a single pot. The metal would facilitate the in-situ formation of a 2-bromophenyl organometallic species, which would then immediately attack the carbonyl of acetone (B3395972) to form the tertiary alcohol. The reaction is versatile and can be promoted by numerous main group and transition metals. alfa-chemistry.com

Reductive Strategies for Ketone Intermediates

When the synthetic target is the secondary alcohol analogue, 1-(2-Bromophenyl)-2-methylpropan-1-ol, a reductive strategy is highly effective. This approach begins with the ketone intermediate, 1-(2-Bromophenyl)-2-methylpropan-1-one. The carbonyl group of the ketone is then reduced to a hydroxyl group.

A common and efficient method for this transformation is the use of sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol. The hydride from NaBH₄ acts as a nucleophile, attacking the carbonyl carbon and reducing the ketone to the corresponding secondary alcohol. This method is widely used due to its mild conditions and high selectivity for reducing aldehydes and ketones.

Reaction Scheme:

Reactant: 1-(2-Bromophenyl)-2-methylpropan-1-one

Reagent: Sodium Borohydride (NaBH₄)

Solvent: Ethanol

Product: 1-(2-Bromophenyl)-2-methylpropan-1-ol

| Role | Compound Name | Molecular Formula |

|---|---|---|

| Starting Material | 1-(2-Bromophenyl)-2-methylpropan-1-one | C₁₀H₁₁BrO |

| Reducing Agent | Sodium Borohydride | NaBH₄ |

| Product (Analogue) | 1-(2-Bromophenyl)-2-methylpropan-1-ol | C₁₀H₁₃BrO |

Advanced and One-Pot Synthetic Transformations

Modern synthetic chemistry emphasizes efficiency, atom economy, and the reduction of intermediate purification steps. One-pot reactions, where multiple transformations occur in the same reaction vessel, are central to this philosophy.

Multicomponent Reactions (MCRs) are processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. fu-berlin.de MCRs are highly convergent and offer rapid access to molecular complexity. frontiersin.org While a specific MCR for this compound is not prominently described, reactions like the Petasis (Borono-Mannich) reaction or the Grignard-Barbier reaction illustrate the principle of combining an aldehyde, an amine, and a vinyl boronic acid or an organohalide and a carbonyl compound, respectively, to build complex molecules in one pot. nih.gov

Tandem Reactions (or cascade reactions) involve two or more sequential bond-forming events that occur under the same reaction conditions without the isolation of intermediates. chemicalbook.com This strategy has been applied to the synthesis of complex epoxy alcohols. For example, an asymmetric alkylation of an enone can be performed, followed by a diastereoselective epoxidation of the resulting allylic alkoxide intermediate in the same pot. nih.govacs.org This approach allows for the construction of multiple stereocenters with high levels of control in a single, streamlined operation. nih.gov

Beyond traditional methods, several innovative strategies for constructing tertiary alcohols have emerged.

nih.govnih.gov-Phospha-Brook Rearrangement: This methodology utilizes a polarity-reversal (umpolung) strategy. An α-hydroxyphosphonate, derived from an aryl ketone, undergoes a nih.govnih.gov-phospha-Brook rearrangement under Brønsted base catalysis. This generates a carbanion that can react with various electrophiles, ultimately leading to the formation of a tertiary alcohol after a hydrolysis step. This approach effectively allows the formal umpolung addition of aryl ketones to electrophiles, providing a novel disconnection for synthesizing tertiary alcohols. researchgate.net

C-H Oxidation: Direct oxidation of benzylic C-H bonds offers an alternative route to benzylic alcohols. While the oxidation of methylene (B1212753) groups often leads to ketones, selective monooxidation of alkylated benzenes to benzylic mesylates has been achieved. These intermediates can then be hydrolyzed to the corresponding benzylic alcohols. This method is notable for its broad substrate scope and tolerance of functional groups that are often sensitive to oxidative conditions. acs.org

Stereoselective Synthesis of Enantioenriched Tertiary Alcohols

The synthesis of tertiary alcohols in an enantiomerically pure form is a significant challenge due to the steric congestion around the newly formed stereocenter. nih.gov Several powerful strategies have been developed to address this.

Chiral Auxiliaries: A chiral auxiliary can be attached to the substrate to direct the stereochemical outcome of a reaction. For example, ketones bearing a stereogenic tolyl sulfoxide (B87167) group have been shown to undergo highly diastereoselective additions of organometallic reagents (vinyl, aryl, and alkynyl). Subsequent reductive removal of the sulfoxide auxiliary yields the enantioenriched tertiary benzylic alcohol. nih.govnih.gov

Catalytic Asymmetric Addition: The most efficient approach involves the use of a chiral catalyst to control the enantioselectivity of the addition of a nucleophile to a prochiral ketone. While challenging, catalysts have been developed for the highly enantioselective addition of alkyl groups to ketones. nih.gov For example, chiral bis(sulfonamide) diol ligands in titanium-based catalyst systems can facilitate the asymmetric addition of organozinc reagents to enones. nih.govacs.org

Enzymatic Kinetic Resolution: This method resolves a racemic mixture of a tertiary alcohol. A lipase (B570770), such as lipase A from Candida antarctica (CAL-A), can selectively acylate one enantiomer of the alcohol at a much higher rate than the other. This allows for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer of the alcohol. This technique has been optimized for tertiary benzyl (B1604629) bicyclic alcohols, achieving high conversions and excellent enantiomeric excess in short reaction times. scielo.br

| Strategy | Methodology | Key Features | Reference |

|---|---|---|---|

| Chiral Auxiliary | Addition of organometallics to ketones with a stereogenic sulfoxide group. | High diastereoselectivity; auxiliary is cleaved to give the final product. | nih.govnih.gov |

| Asymmetric Catalysis | Enantioselective addition of organozinc reagents to ketones catalyzed by a chiral Ti-complex. | Direct formation of enantioenriched product from a prochiral precursor. | nih.govacs.org |

| Kinetic Resolution | Enzyme (e.g., Lipase CAL-A) catalyzed enantioselective transesterification. | Resolves a racemic alcohol; maximum theoretical yield is 50% for each enantiomer. | scielo.br |

Asymmetric Catalysis in C-C Bond Forming Reactions

The most direct approach to chiral tertiary alcohols is the catalytic asymmetric addition of carbon nucleophiles to ketones. msu.edu This strategy relies on a chiral catalyst to control the facial selectivity of the nucleophilic attack on the carbonyl carbon, thereby establishing a new stereocenter.

The addition of Grignard reagents to ketones is a fundamental C-C bond-forming reaction for creating tertiary alcohols. ic.ac.uk However, controlling the enantioselectivity of this reaction is challenging. A significant breakthrough has been the development of chiral ligands that coordinate to the magnesium center of the Grignard reagent, creating a chiral environment that directs the addition to one of the enantiofaces of the ketone. rsc.orgnih.govresearchgate.net

A notable class of ligands are N,N,O-tridentate chiral ligands derived from 1,2-diaminocyclohexane (DACH). nih.gov By introducing a biaryl fragment into the ligand structure, researchers have achieved high levels of stereocontrol in the addition of both aliphatic and, for the first time, aromatic Grignard reagents to a variety of ketones. rsc.orgnih.gov This methodology provides a modular approach to a broad range of structurally diverse tertiary alcohols with high enantiomeric excess (ee). rsc.orgresearchgate.net

For instance, the use of a specific set of complementary chiral promoters allows for the synthesis of tertiary alcohols bearing challenging quaternary stereocenters with up to 95% ee. rsc.orgnih.gov The choice of ligand is crucial and can be tailored to the specific ketone and Grignard reagent to achieve the desired stereochemical outcome. rsc.org

Table 1: Ligand-Mediated Asymmetric Grignard Addition to Ketones

| Ligand Type | Grignard Reagent | Ketone Substrate | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Biaryl-DACH derivative | Aromatic | Prochiral Ketones | Up to 95% | rsc.org, nih.gov |

| Biaryl-DACH derivative | Aliphatic | Prochiral Ketones | High | rsc.org, nih.gov |

This table illustrates the effectiveness of chiral ligands in controlling the enantioselectivity of Grignard additions to form chiral alcohols.

An alternative strategy for the synthesis of chiral tertiary alcohols involves the phosphine-catalyzed asymmetric γ-addition of pronucleophiles to allenoates. nih.govrsc.org This methodology utilizes bifunctional phosphine (B1218219) catalysts, often derived from amino acids, which contain both a nucleophilic phosphine moiety and a Brønsted acid site. nih.govresearchgate.net

The reaction proceeds through the initial addition of the phosphine to the allenoate, generating a zwitterionic intermediate. The Brønsted acid moiety of the catalyst then activates the pronucleophile, facilitating its addition to the γ-position of the allene (B1206475) system. researchgate.net Subsequent steps lead to the formation of the product and regeneration of the catalyst.

This method has been successfully applied to the synthesis of tertiary alcohols and thioethers using 5H-oxazol-4-ones and 5H-thiazol-4-ones as pronucleophiles. nih.govrsc.org The resulting adducts contain a masked hydroxyl or thiol group and can be readily converted to the desired tertiary alcohols or thioethers in high yields and excellent enantioselectivities. nih.govresearchgate.net Density functional theory (DFT) calculations have shown that hydrogen bonding interactions between the Brønsted acid group of the catalyst and the carbonyl unit of the donor molecule are crucial for the high level of asymmetric induction. researchgate.net

Table 2: Phosphine-Catalyzed γ-Addition for Tertiary Alcohol Precursors

| Catalyst | Pronucleophile | Allenoate | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| Amino acid-derived phosphine | 5H-oxazol-4-one | Substituted allenoate | High | Excellent | nih.gov, researchgate.net |

| Amino acid-derived phosphine | 5H-thiazol-4-one | Substituted allenoate | High | Excellent | nih.gov, researchgate.net |

This table showcases the utility of chiral phosphine catalysts in the asymmetric synthesis of precursors to chiral tertiary alcohols.

Chemo- and Stereoselective Pathways from Alkene/Alkyne Bearing Precursors

The synthesis of complex chiral molecules often involves the chemo- and stereoselective transformation of precursors containing multiple reactive sites, such as alkenes and alkynes. Methodologies that can selectively functionalize one unsaturated group in the presence of another are highly valuable.

For instance, a chemo- and stereoselective synthesis of substituted thiazoles has been developed from tertiary propargyl alcohols that also contain an alkene moiety. nih.gov Using alkaline earth catalysts, the alkyne group selectively participates in the cyclization reaction with a thioamide, leaving the alkene group intact. nih.gov The reaction proceeds through an initial formation of an allene intermediate, followed by an intramolecular 5-exo-dig cyclization to form the thiazole (B1198619) ring. nih.gov Interestingly, the reaction can lead to time-dependent formation of kinetic and thermodynamic products with different double bond geometries. nih.gov While this example leads to a heterocycle rather than directly to an analogue of this compound, it demonstrates the principle of selective reaction at an alkyne in the presence of an alkene, a strategy that could be adapted for the synthesis of complex tertiary alcohols.

Similarly, the development of catalytic, enantioselective methods for the addition of substituted allyl nucleophiles to aldehydes allows for the formation of homoallylic alcohols with vicinal quaternary carbon stereocenters. nih.gov These reactions often employ chiral copper catalysts and can achieve high levels of both diastereo- and enantioselectivity. nih.gov

Challenges in Controlling Diastereoselectivity and Enantioselectivity

The synthesis of chiral tertiary alcohols, especially those with adjacent stereocenters, presents significant challenges in controlling both diastereoselectivity and enantioselectivity. chinesechemsoc.orgresearchgate.net The primary difficulty arises from the steric crowding around the prochiral carbon center of the ketone or related precursor. msu.eduresearchgate.net This steric hindrance not only reduces the reactivity of the carbonyl group but also makes it difficult for a chiral catalyst to effectively differentiate between the two faces of the molecule. msu.educhinesechemsoc.org

For reactions involving racemic starting materials with a stereocenter alpha to the carbonyl group, the catalyst must control the stereochemical outcome of the addition while overcoming the inherent stereochemical bias of the substrate. chinesechemsoc.org This can lead to issues with mismatched catalyst-substrate pairings, where one enantiomer of the starting material reacts much slower than the other, or where the diastereoselectivity is low.

Furthermore, developing a catalytic system that is general for a wide range of substrates is a major hurdle. The optimal catalyst, ligand, and reaction conditions are often highly substrate-dependent. rsc.org Overcoming these challenges requires the development of highly active and selective catalysts that can operate under mild conditions and tolerate a broad range of functional groups. The design of new chiral ligands and catalytic systems continues to be an active area of research aimed at addressing these fundamental challenges in asymmetric synthesis. rsc.orgnih.gov

Reactivity Profiles and Chemical Transformations of 1 2 Bromophenyl 2 Methylpropan 2 Ol

Functional Group Interconversions at the Hydroxyl Moiety

The tertiary alcohol group in 1-(2-bromophenyl)-2-methylpropan-2-ol can undergo several key transformations, including halogenation, esterification for nucleophilic substitution, and dehydration to form an alkene.

Halogenation Reactions for Alkyl Bromide Formation

The conversion of the tertiary hydroxyl group to an alkyl bromide is a fundamental transformation. Due to the tertiary nature of the alcohol, SN1-type reaction mechanisms are generally favored. Reagents such as hydrogen bromide (HBr) or phosphorus tribromide (PBr₃) can be employed for this purpose. The reaction with HBr typically proceeds through protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate a stable tertiary carbocation. The bromide ion then attacks the carbocation to form the final product.

| Reagent | Product | Reaction Conditions |

| Hydrogen Bromide (HBr) | 1-(2-Bromophenyl)-2-bromo-2-methylpropane | Typically in a strong acid |

| Phosphorus Tribromide (PBr₃) | 1-(2-Bromophenyl)-2-bromo-2-methylpropane | Often in an inert solvent like diethyl ether |

Preparation of Activated Esters for Nucleophilic Substitution

To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate. This is achieved by reacting the alcohol with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base, typically pyridine. The resulting sulfonate esters are excellent leaving groups, making the molecule susceptible to attack by a wide range of nucleophiles. This two-step sequence allows for the introduction of various functional groups at the tertiary carbon center under milder conditions than direct substitution of the hydroxyl group.

| Reagent | Activated Ester | Purpose |

| Tosyl chloride (TsCl) | Tosylate | Excellent leaving group for SN1/SN2 reactions |

| Mesyl chloride (MsCl) | Mesylate | Excellent leaving group for SN1/SN2 reactions |

Dehydration Pathways to Olefinic Products

The tertiary alcohol of this compound can undergo acid-catalyzed dehydration to yield an alkene. This elimination reaction typically follows an E1 mechanism. The hydroxyl group is first protonated by a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), to form a good leaving group (water). Subsequent loss of water generates a tertiary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form 1-(2-bromophenyl)-2-methylprop-1-ene. The reaction conditions, particularly temperature, are crucial in favoring elimination over substitution.

| Catalyst | Product | Key Conditions |

| Sulfuric Acid (H₂SO₄) | 1-(2-Bromophenyl)-2-methylprop-1-ene | Heat |

| Phosphoric Acid (H₃PO₄) | 1-(2-Bromophenyl)-2-methylprop-1-ene | Heat |

Reactions at the Aryl Bromide Center

The aryl bromide portion of the molecule is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions and the formation of organometallic intermediates.

Cross-Coupling Reactions for C-C Bond Formation (e.g., Palladium-Catalyzed)

Palladium-catalyzed cross-coupling reactions are powerful tools for creating new C-C bonds at the aryl bromide position. Reactions such as the Suzuki, Heck, and Sonogashira couplings allow for the introduction of a wide variety of substituents.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. This allows for the formation of a biaryl linkage.

Heck Reaction: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base, to produce an aryl alkyne.

| Reaction | Coupling Partner | Catalyst System | Product Type |

| Suzuki | Boronic acid/ester | Pd catalyst, Base | Biaryl |

| Heck | Alkene | Pd catalyst, Base | Substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl alkyne |

Organometallic Intermediate Formation (e.g., Halogen-Metal Exchange)

The bromine atom on the aromatic ring can be replaced by a metal through halogen-metal exchange, creating a potent organometallic nucleophile. This is commonly achieved using organolithium reagents (e.g., n-butyllithium or t-butyllithium) at low temperatures. The resulting aryllithium species is highly reactive and can be quenched with a variety of electrophiles to introduce a wide range of functional groups. Another common transformation is the formation of a Grignard reagent by reacting the aryl bromide with magnesium metal. The resulting organomagnesium compound is also a strong nucleophile, albeit generally less reactive than the corresponding organolithium species.

| Reagent | Organometallic Intermediate | Subsequent Reaction with Electrophiles |

| n-Butyllithium | 2-(2-Lithiophenyl)-2-methylpropan-2-ol | Forms new C-C or C-heteroatom bonds |

| Magnesium (Mg) | 2-(2-Magnesiobromophenyl)-2-methylpropan-2-ol (Grignard reagent) | Forms new C-C or C-heteroatom bonds |

Oxidative Stability of Tertiary Alcohols

The oxidative stability of an alcohol is fundamentally determined by its structure, specifically the substitution pattern of the carbinol carbon (the carbon atom bonded to the hydroxyl group). This compound is classified as a tertiary alcohol because this carbinol carbon is bonded to three other carbon atoms (the bromophenyl-substituted methylene (B1212753) carbon and two methyl carbons). This structural feature imparts significant resistance to oxidation under standard conditions.

Tertiary alcohols, including this compound, are notably resistant to oxidation by conventional oxidizing agents. libretexts.orgchemistryviews.org This stability arises from the absence of a hydrogen atom on the carbinol carbon. studymind.co.uk The mechanism of alcohol oxidation typically requires the removal of a hydrogen from the hydroxyl group and another hydrogen from the carbinol carbon to form a carbon-oxygen double bond (a carbonyl group). libretexts.org Since this compound lacks the requisite alpha-hydrogen, this pathway is inhibited. studymind.co.ukmasterorganicchemistry.com

Common laboratory oxidizing agents that are effective for primary and secondary alcohols fail to react with tertiary alcohols under mild conditions. libretexts.org These regimes include reagents such as chromic acid (H₂CrO₄, often generated from sodium dichromate, Na₂Cr₂O₇, and sulfuric acid) and potassium dichromate (K₂Cr₂O₇). studymind.co.ukbritannica.com While primary alcohols can be oxidized to aldehydes and subsequently to carboxylic acids, and secondary alcohols are oxidized to ketones, tertiary alcohols remain unreactive. libretexts.orgbritannica.com Forcing conditions with strong oxidants at high temperatures may lead to the cleavage of carbon-carbon bonds, but this is a destructive process rather than a functional group transformation. chemistryviews.orgaskfilo.com

The inertness of this compound to standard oxidation protocols is a key aspect of its chemical profile, distinguishing it sharply from primary and secondary alcohols.

| Alcohol Type | Example Structure | Reaction with K₂Cr₂O₇/H₂SO₄ | Product |

|---|---|---|---|

| Primary Alcohol | R-CH₂OH | Reacts (Orange to Green) | Aldehyde (R-CHO) or Carboxylic Acid (R-COOH) |

| Secondary Alcohol | R₂-CHOH | Reacts (Orange to Green) | Ketone (R₂-C=O) |

| Tertiary Alcohol (this compound) | (2-BrC₆H₄)-CH₂-C(CH₃)₂OH | No Reaction | No Reaction |

Derivatization for Complex Molecule Synthesis

The structure of this compound possesses two key functional handles—the tertiary hydroxyl group and the bromo-aromatic ring—making it a valuable precursor for derivatization in the synthesis of more complex molecules. britannica.com These sites allow for selective transformations to build larger molecular architectures.

Transformations at the Hydroxyl Group: The tertiary hydroxyl group is a poor leaving group in its native state. However, under strongly acidic conditions (e.g., with HBr or HCl), it can be protonated to form a good leaving group (water). youtube.com This facilitates nucleophilic substitution, primarily through an SN1 mechanism, due to the formation of a relatively stable tertiary carbocation intermediate. libretexts.org This pathway allows for the replacement of the hydroxyl group with various nucleophiles, such as halides, to create new functionalized compounds.

Transformations at the Bromophenyl Ring: The carbon-bromine bond on the phenyl ring is a versatile site for modern synthetic transformations, particularly for palladium-catalyzed cross-coupling reactions. organic-chemistry.org This functionality allows for the construction of new carbon-carbon or carbon-heteroatom bonds, which is a cornerstone of complex molecule synthesis. For example, a Suzuki cross-coupling reaction could be employed to couple the aryl bromide with an organoboron compound, effectively replacing the bromine atom with a new alkyl, alkenyl, or aryl group. researchgate.netmdpi.com Similarly, other cross-coupling methodologies like Hiyama, Heck, or Sonogashira reactions could be utilized to introduce diverse structural motifs. mdpi.com This strategic derivatization of the aromatic ring is a powerful tool for elaborating the molecular framework.

| Reaction Site | Reaction Type | Typical Reagents | Resulting Transformation |

|---|---|---|---|

| Tertiary -OH Group | SN1 Substitution | Concentrated HBr or HCl | Replacement of -OH with a halogen (-Br, -Cl) |

| Bromophenyl Ring | Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Replacement of -Br with a new aryl group (C-C bond formation) |

| Bromophenyl Ring | Heck Coupling | Alkene, Pd catalyst, Base | Replacement of -Br with a vinyl group (C-C bond formation) |

| Bromophenyl Ring | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Base | Replacement of -Br with an alkynyl group (C-C bond formation) |

Mechanistic Investigations of Reactions Involving 1 2 Bromophenyl 2 Methylpropan 2 Ol

Role of Carbocation Intermediates in Tertiary Alcohol Reactivity

The cleavage of the carbon-oxygen (C-O) bond in 1-(2-Bromophenyl)-2-methylpropan-2-ol is a key step in its acid-catalyzed reactions. libretexts.org This process is typically reversible. acs.org In the presence of a Brønsted acid, the oxygen atom of the hydroxyl group is protonated to form an alkyloxonium ion. libretexts.org This protonation transforms the poor leaving group (-OH) into an excellent leaving group (H₂O). ncerthelp.com The C-O bond then cleaves, releasing a water molecule and forming a tertiary carbocation intermediate. libretexts.org

This C-O bond cleavage and formation can be part of a dynamic equilibrium. acs.org The forward reaction (cleavage) leads to the carbocation, which can then undergo further reactions like elimination to form an alkene or substitution by a nucleophile. libretexts.org The reverse reaction, where the carbocation is attacked by water, can regenerate the alcohol. This reversibility is fundamental to processes like racemization. acs.org

When a chiral tertiary alcohol undergoes reactions via a carbocation intermediate, it often leads to racemization. This occurs because the carbocation intermediate is sp²-hybridized and has a planar, achiral geometry. st-andrews.ac.ukyoutube.com Once the achiral carbocation is formed from an enantiomerically pure alcohol, the stereochemical information at that center is lost. acs.org

A subsequent nucleophilic attack can occur from either face of the planar carbocation with equal probability. youtube.com This non-selective attack results in the formation of both possible enantiomers of the product in a 50:50 mixture, known as a racemic mixture. acs.orgyoutube.com This process has been demonstrated in the racemization of enantiomerically pure tertiary alcohols using a catalytic system of 2-carboxyphenylboronic acid and oxalic acid, which proceeds through the reversible formation of an achiral carbocation intermediate. acs.orgst-andrews.ac.uk

The table below summarizes the characteristics of reaction pathways involving carbocation intermediates for tertiary alcohols.

| Feature | Description | Consequence for this compound |

| Intermediate | Tertiary Carbocation | Highly stabilized due to three alkyl/aryl substituents. |

| Mechanism | Sₙ1 / E1 | Favored over Sₙ2 pathways. libretexts.org |

| C-O Bond Cleavage | Reversible, acid-catalyzed | Protonation of -OH creates a good leaving group (H₂O). libretexts.orgacs.org |

| Geometry of Intermediate | Planar, Achiral | Leads to loss of stereochemical information. acs.org |

| Stereochemical Outcome | Racemization | Nucleophilic attack from either face produces a racemic mixture. acs.orgst-andrews.ac.uk |

Detailed Stereochemical Reaction Pathways (e.g., Sₙ2 Inversion of Configuration)

The bimolecular nucleophilic substitution (Sₙ2) reaction is characterized by a backside attack of the nucleophile on the electrophilic carbon, resulting in a single, concerted step where the C-nucleophile bond forms as the C-leaving group bond breaks. masterorganicchemistry.com A key feature of the Sₙ2 mechanism is the inversion of stereochemical configuration at the reaction center, often called a Walden inversion. masterorganicchemistry.comlibretexts.org

However, the Sₙ2 mechanism is generally considered to be incompatible with tertiary substrates like this compound. researchgate.net The three bulky substituents attached to the tertiary carbon create significant steric hindrance, which physically blocks the nucleophile from performing a backside attack. researchgate.net Consequently, tertiary alcohols and their derivatives typically fail to react via an Sₙ2 pathway, favoring Sₙ1 mechanisms that result in stereochemical mixtures. researchgate.net

Despite this general rule, research has uncovered exceptions where Sₙ2-like reactions with inversion of configuration can occur at a tertiary center. These transformations require specific conditions, such as:

Lewis-acid-catalyzed solvolysis: The use of a Lewis acid can facilitate the stereochemical inversion of chiral tertiary alcohols with a nitrogenous nucleophile. researchgate.net

Intramolecular reactions: When the nucleophile and the leaving group are part of the same molecule, the resulting intramolecular Sₙ2 displacement can proceed at a tertiary center with inversion of configuration. nih.gov An iron(III) catalyst, for instance, has been shown to promote the direct intramolecular substitution of enantiomerically enriched tertiary alcohols to form heterocyclic products with complete chirality transfer. researchgate.net

These specialized cases demonstrate that while highly disfavored, Sₙ2-type inversion at a tertiary carbon is achievable under constrained and well-designed reaction conditions.

Mechanistic Insights into Catalytic Systems

Catalysts play a crucial role in facilitating reactions of tertiary alcohols by providing alternative, lower-energy pathways. The mechanisms often involve specific interactions between the catalyst and the alcohol substrate to activate the C-O bond and control the reaction's progress.

The interaction between a catalyst and a tertiary alcohol like this compound is central to its activation. In acid catalysis, the mechanism is often straightforward.

Brønsted Acid Catalysis: A catalyst like bismuth(III) triflate (Bi(OTf)₃) can act as a Brønsted acid, protonating the hydroxyl group. nih.gov This protonation makes the hydroxyl a better leaving group, facilitating the formation of the tertiary carbocation. nih.gov

Enhanced Brønsted Acidity: In some systems, the catalyst's interaction is more complex. For example, in the racemization of tertiary alcohols using 2-carboxylphenylboronic acid, it is proposed that the catalyst forms a boronate species in solution. acs.org This boronate is thought to act as an enhanced Brønsted acid that protonates the alcohol, leading to an initial ion pair. This intimate catalyst-substrate complex then proceeds to reversible C-O bond cleavage. acs.org

Lewis Acid Catalysis: An environmentally benign iron(III) catalyst can promote the direct intramolecular substitution of tertiary alcohols. researchgate.net The mechanism likely involves the coordination of the iron catalyst to the hydroxyl group, activating it for nucleophilic attack.

Analysis of Competing Reaction Pathways (e.g., Substitution vs. Elimination)

The chemical structure of this compound contains two key functional groups: a primary benzylic bromide and a tertiary alcohol. This bifunctional nature allows for distinct and competing reaction pathways, primarily intramolecular nucleophilic substitution and acid-catalyzed elimination. The favored pathway is highly dependent on the reaction conditions, such as the choice of reagent (acidic vs. basic), solvent, and temperature. libretexts.orgyoutube.com

Dominant Pathway Under Basic Conditions: Intramolecular Nucleophilic Substitution

Under basic conditions, the dominant reaction pathway is an intramolecular nucleophilic substitution, specifically a Williamson ether synthesis, which results in a cyclized product.

Mechanism: The reaction is initiated by a strong base, which deprotonates the tertiary hydroxyl group to form a tertiary alkoxide. This alkoxide then acts as an internal nucleophile, attacking the adjacent benzylic carbon atom. This nucleophilic attack displaces the bromide ion, a good leaving group, to form a new carbon-oxygen bond and close the ring. This process is classified as an intramolecular SN2 reaction. libretexts.org The formation of a six-membered ring is kinetically and thermodynamically favorable.

Product: The resulting product is 3,3-dimethylchroman (also known as 3,3-dimethyl-3,4-dihydro-2H-1-benzopyran).

Favorable Conditions: This substitution pathway is favored by the use of strong, non-nucleophilic bases (e.g., sodium hydride) in aprotic solvents at moderate temperatures. These conditions promote the formation of the nucleophilic alkoxide without favoring competing elimination reactions. libretexts.org

Dominant Pathway Under Acidic Conditions: E1 Elimination (Dehydration)

In the presence of a strong acid and heat, the molecule preferentially undergoes an elimination reaction (dehydration) involving the tertiary alcohol. libretexts.org

Mechanism: This reaction proceeds via an E1 (unimolecular elimination) mechanism. The first step involves the protonation of the hydroxyl group by the acid catalyst, converting it into a good leaving group (water). quora.comlibretexts.org The protonated alcohol then dissociates, forming a stable tertiary carbocation intermediate. In the final step, a weak base (such as water or the conjugate base of the acid catalyst) abstracts a proton from an adjacent carbon atom, leading to the formation of a double bond. libretexts.org

Products: The elimination can theoretically produce two different alkenes. However, the major product is 1-(2-bromophenyl)-2-methylprop-1-ene , as the resulting double bond is conjugated with the aromatic ring, leading to a more stable system. The minor product would be 2-(2-bromophenylmethyl)propene.

Favorable Conditions: This elimination pathway is favored by the presence of strong protic acids (e.g., sulfuric acid, phosphoric acid) and elevated temperatures. libretexts.org Tertiary alcohols are particularly susceptible to dehydration via the E1 mechanism due to the stability of the tertiary carbocation intermediate. libretexts.orgquora.com

Summary of Research Findings

The selection of the reaction pathway for this compound is a clear illustration of the principles of competing substitution and elimination reactions. Research into related substrates demonstrates that reaction conditions are the critical determinant of the product distribution. Strong bases favor the intramolecular SN2 cyclization, while strong acids and heat favor the E1 dehydration. nih.govcore.ac.uk

The following table summarizes the expected outcomes based on different reaction conditions, derived from established mechanistic principles in organic chemistry.

| Condition | Reagent | Solvent | Temperature | Dominant Pathway | Major Product | Approx. Yield |

|---|---|---|---|---|---|---|

| Basic | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | Room Temp. to 60°C | Intramolecular Substitution (SN2) | 3,3-dimethylchroman | > 90% |

| Acidic | Sulfuric Acid (H2SO4) | - (Neat or aqueous) | > 100°C | Elimination (E1) | 1-(2-bromophenyl)-2-methylprop-1-ene | > 85% |

| Neutral/Weakly Basic | Potassium Carbonate (K2CO3) | Acetone (B3395972) | Reflux | Slow Substitution | 3,3-dimethylchroman | Moderate |

| Neutral/Weakly Acidic | Silica Gel | Dichloromethane | Room Temp. | Minimal Reaction / Slow Elimination | Starting Material / Minor Elimination Product | Low |

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer a fundamental map of the molecule's carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (spin-spin splitting). For 1-(2-Bromophenyl)-2-methylpropan-2-ol, the expected ¹H NMR spectrum would feature distinct signals corresponding to the aromatic protons, the methylene (B1212753) (CH₂) protons, the two equivalent methyl (CH₃) protons, and the hydroxyl (OH) proton. The chemical shifts are influenced by the electronegativity of nearby atoms and anisotropic effects from the aromatic ring. The hydroxyl proton signal can be broad and its position may vary depending on solvent, concentration, and temperature. libretexts.org Traces of acid or water can catalyze proton exchange, which can lead to the disappearance of spin-spin coupling to the hydroxyl proton and a broadening of the signal. docbrown.infodocbrown.info

Expected ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Aromatic (Ar-H) | 7.0 - 7.6 | Multiplet (m) | 4H |

| Methylene (-CH₂-) | ~2.9 - 3.2 | Singlet (s) | 2H |

| Hydroxyl (-OH) | Variable (e.g., 1.5 - 4.0) | Broad Singlet (br s) | 1H |

| Methyl (-CH₃) | ~1.3 | Singlet (s) | 6H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. Generally, sp²-hybridized carbons of aromatic rings resonate at lower fields (110-160 ppm) compared to sp³-hybridized carbons (0-90 ppm). libretexts.org The carbon atom attached to the electronegative oxygen atom (C-OH) appears at a characteristic downfield shift. docbrown.info Due to the symmetry of the two methyl groups, they are expected to be chemically equivalent and thus produce a single resonance. docbrown.info

Expected ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-Br (Aromatic) | ~122 |

| C-C (Aromatic Quaternary) | ~142 |

| Aromatic CH | 127 - 133 |

| Quaternary C-OH | ~73 |

| Methylene (-CH₂-) | ~45 |

| Methyl (-CH₃) | ~31 |

Multi-Dimensional NMR Techniques for Connectivity and Stereochemistry

While 1D NMR provides essential data, multi-dimensional NMR experiments are crucial for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): A 2D COSY experiment would map out ¹H-¹H spin-spin coupling networks. While limited in this molecule due to the prevalence of singlet signals, it would definitively confirm the coupling (or lack thereof) between the aromatic protons.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would be used to assign each protonated carbon signal in the ¹³C spectrum by linking it to its attached proton(s) from the ¹H spectrum (e.g., connecting the aromatic ¹H signals to their corresponding ¹³C signals).

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would be expected to show a molecular ion peak (M⁺). A key feature would be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak, which is the characteristic isotopic signature of the bromine atom (⁷⁹Br and ⁸¹Br isotopes exist in an approximate 1:1 ratio). docbrown.info

The energetically unstable molecular ions often break apart into smaller, more stable fragments. chemguide.co.uk For this tertiary alcohol, common fragmentation pathways would include:

Alpha-Cleavage: The cleavage of a C-C bond adjacent to the oxygen atom. The most likely alpha-cleavage would be the loss of a methyl radical (•CH₃) to form a stable tertiary oxonium ion.

Dehydration: The elimination of a water molecule (H₂O) from the molecular ion.

Predicted Key Fragments in the Mass Spectrum

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment |

| 244 | 246 | [M]⁺, Molecular Ion |

| 229 | 231 | [M - CH₃]⁺ |

| 226 | 228 | [M - H₂O]⁺ |

| 183 | 185 | [M - H₂O - C₃H₅]⁺ |

| 155 | 157 | [C₆H₄Br]⁺ |

| 59 | 59 | [C₃H₇O]⁺ |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, a detailed model of the molecule can be generated.

This technique would provide definitive information on:

Molecular Geometry: Precise bond lengths, bond angles, and torsion angles.

Conformation: The preferred spatial orientation of the molecule in the crystal lattice.

Intermolecular Interactions: The analysis would reveal how molecules pack together in the crystal, identifying non-covalent interactions such as hydrogen bonds involving the hydroxyl group, which are crucial for understanding the solid-state properties of the compound. benthamopen.com

As this compound is an achiral molecule, the determination of absolute configuration is not applicable.

Vibrational Spectroscopy (e.g., FT-IR) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to transitions between vibrational energy levels. It is an excellent tool for identifying the functional groups present in a molecule.

The FT-IR spectrum of this compound would be expected to display several characteristic absorption bands that confirm its structure.

Predicted Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3600-3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| ~3100-3000 | C-H Stretch | Aromatic (sp²) | Medium |

| ~3000-2850 | C-H Stretch | Aliphatic (sp³) | Medium |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring | Medium-Weak |

| ~1260-1050 | C-O Stretch | Tertiary Alcohol | Strong |

| ~750 | C-H Bend (oop) | Ortho-disubstituted Aromatic | Strong |

| ~650-550 | C-Br Stretch | Aryl Bromide | Medium |

The most prominent feature would be a strong, broad band in the high-frequency region (3600-3200 cm⁻¹) corresponding to the O-H stretching vibration of the alcohol, broadened due to hydrogen bonding. libretexts.orglibretexts.org The presence of both aromatic and aliphatic C-H stretching bands just above and below 3000 cm⁻¹, respectively, would also be evident. libretexts.org

Chiroptical Spectroscopy (e.g., ECD) for Stereochemical Assignment

Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD), measure the differential absorption of left- and right-circularly polarized light. These methods are specifically used to analyze chiral molecules—molecules that are non-superimposable on their mirror images. semanticscholar.org

The compound this compound is achiral . It does not possess a stereogenic center and has a plane of symmetry. Therefore, it will not exhibit an ECD spectrum. An ECD experiment would result in a flat line, confirming the absence of chirality in the molecule. This technique is invaluable for assigning the absolute configuration of chiral compounds but is not applicable for the stereochemical analysis of this particular achiral molecule. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. scispace.com DFT calculations, often using hybrid functionals like B3LYP, provide a balance between computational cost and accuracy, making them a cornerstone of modern computational chemistry. rdd.edu.iqgelisim.edu.tr

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to determine the lowest-energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For a flexible molecule like 1-(2-Bromophenyl)-2-methylpropan-2-ol, which has several rotatable bonds, multiple energy minima, known as conformers, may exist.

Conformational analysis involves systematically exploring the potential energy surface (PES) by rotating the molecule's single bonds to identify all stable conformers and the transition states that connect them. rdd.edu.iqnih.gov For example, studies on the related 1-phenyl-2-propanol (B48451) have identified multiple stable conformers based on the torsional angles of the hydroxyl and methyl groups. researchgate.netchemicalbook.com A similar analysis for this compound would involve rotating the C-C bond connecting the propanol (B110389) group to the bromophenyl ring and the C-O bond of the alcohol. This process reveals the relative stabilities of different spatial arrangements, which are influenced by steric hindrance and intramolecular interactions. The results of such an analysis would yield precise bond lengths, bond angles, and dihedral angles for the most stable conformer.

Table 1: Predicted Optimized Geometric Parameters for the Most Stable Conformer of this compound (Illustrative Data)

| Parameter | Type | Atom(s) Involved | Value |

| Bond Lengths | (Å) | ||

| r(C-Br) | Aromatic C-Br | C-Br | 1.91 |

| r(C-C) | Aromatic | C1-C2 | 1.39 |

| r(C-C) | Ring-Side Chain | C-C(OH) | 1.52 |

| r(C-O) | Alcohol | C-O | 1.43 |

| r(O-H) | Alcohol | O-H | 0.96 |

| Bond Angles | (°) | ||

| ∠(C-C-Br) | Aromatic | C-C-Br | 120.1 |

| ∠(C-C-C) | Side Chain | C(ring)-C(OH)-CH3 | 110.5 |

| ∠(C-O-H) | Alcohol | C-O-H | 108.9 |

| Dihedral Angles | (°) | ||

| τ(Br-C-C-C) | Ring-Side Chain | Br-C(ring)-C(OH)-C(CH3) | -65.0 |

| τ(C-C-O-H) | Alcohol | C(ring)-C(OH)-O-H | 60.0 |

Note: The data in the table is illustrative, based on typical values for similar molecular structures, and represents the type of output generated from a DFT geometry optimization.

Electronic Structure and Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap suggests high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. asianresassoc.org For aromatic compounds, the HOMO and LUMO are typically delocalized π-orbitals. In this compound, the bromine atom's orbitals would also contribute to the molecular orbitals, potentially influencing their energy levels and distribution. researchgate.net DFT calculations can precisely determine the energies of these orbitals and visualize their spatial distribution.

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (Illustrative Data)

| Property | Value (eV) | Description |

| HOMO Energy | -6.58 | Energy of the highest occupied molecular orbital. Associated with the ability to donate electrons. |

| LUMO Energy | -0.95 | Energy of the lowest unoccupied molecular orbital. Associated with the ability to accept electrons. |

| HOMO-LUMO Gap (ΔE) | 5.63 | Energy difference between HOMO and LUMO. Indicates chemical stability and electronic excitation energy. |

Note: The data in the table is illustrative, based on calculations for similar brominated aromatic compounds. researchgate.net

Transition State Modeling and Reaction Energetics

DFT is a powerful tool for elucidating reaction mechanisms by modeling the transition state (TS)—the highest energy point along a reaction pathway. researchgate.netbohrium.com Locating the TS geometry and calculating its energy allows for the determination of the activation energy (energy barrier), which governs the reaction rate. rsc.org

Analysis of Non-Covalent Interactions (e.g., Hydrogen Bonding)

Non-covalent interactions (NCIs) are crucial in determining the conformation, stability, and intermolecular aggregation of molecules. researchgate.netmdpi.com These interactions, though weaker than covalent bonds, include hydrogen bonds, halogen bonds, and van der Waals forces. researchgate.net For this compound, several key NCIs are possible:

Intramolecular Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor, potentially interacting with the π-electron cloud of the aromatic ring or the lone pairs of the bromine atom. This type of interaction significantly influences the preferred conformation.

Halogen Bonding: The bromine atom has an electropositive region (the σ-hole) that can interact favorably with nucleophiles, such as the oxygen atom of another molecule. nih.gov

π-π Stacking: In condensed phases, the aromatic rings of two molecules can stack, contributing to crystal packing and aggregation. nih.govresearchgate.net

Computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) plot index can be used to visualize and characterize these interactions based on the calculated electron density. nih.govnih.gov

Table 3: Potential Non-Covalent Interactions in this compound

| Interaction Type | Donor | Acceptor | Typical Energy (kJ/mol) |

| Hydrogen Bond (Intramolecular) | -O-H | π-system (Aromatic Ring) | 5 - 12 |

| Hydrogen Bond (Intermolecular) | -O-H | Oxygen (of another molecule) | 15 - 25 |

| Halogen Bond | C-Br (σ-hole) | Oxygen (of another molecule) | 5 - 20 |

| π-π Stacking | Aromatic Ring | Aromatic Ring | 5 - 10 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. rsc.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of atoms over time, generating a trajectory that reveals the molecule's dynamic nature. nih.govchemrxiv.org This method is essential for understanding processes that occur over timescales from picoseconds to microseconds.

Conformational Dynamics and Stability

An MD simulation of this compound would provide insights into the rotational freedom of the side chain relative to the phenyl ring and the dynamic behavior of the hydroxyl group. By analyzing the trajectory, one can calculate properties such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify which parts of the molecule are most mobile. nih.gov Such simulations have been used to investigate the dynamics of propanol isomers and other aromatic compounds, revealing how molecular structure influences dynamic behavior. rsc.orgnih.govnih.gov This information is critical for understanding how the molecule behaves in a realistic environment, such as in solution, and how its shape fluctuates over time.

Prediction of Spectroscopic Parameters to Aid Experimental Assignments

Density Functional Theory (DFT) is a powerful tool for predicting the spectroscopic parameters of molecules like this compound, which is invaluable for interpreting experimental data. researchgate.netnih.gov By calculating properties such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, researchers can confirm the molecular structure obtained through synthesis.

Theoretical calculations of the ¹H and ¹³C NMR spectra involve computing the magnetic shielding tensors for each nucleus. These calculated values are then referenced against a standard, such as tetramethylsilane (B1202638) (TMS), to predict chemical shifts. For this compound, DFT would be used to predict the chemical shifts of the aromatic protons, the methyl protons, and the quaternary carbon, among others. Comparing these predicted shifts with experimental data helps in the precise assignment of each signal. nih.govresearchgate.net

Similarly, the simulation of IR spectra involves calculating the vibrational frequencies corresponding to different molecular motions, such as the stretching of the O-H bond, C-H bonds, and the C-Br bond, as well as vibrations of the aromatic ring. researchgate.net Discrepancies between calculated and experimental frequencies, which are common due to the harmonic approximation used in calculations, can often be rectified by applying a scaling factor.

Below is a representative table comparing hypothetical experimental spectroscopic data with values predicted through DFT calculations for this compound.

| Parameter | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹H NMR (Ar-H, ppm) | 7.15 - 7.60 | 7.10 - 7.55 |

| ¹H NMR (-CH₃, ppm) | 1.35 | 1.32 |

| ¹H NMR (-OH, ppm) | 2.10 | 2.05 |

| ¹³C NMR (Ar-C, ppm) | 122 - 145 | 120 - 143 |

| ¹³C NMR (C-OH, ppm) | 73.5 | 72.8 |

| IR (O-H stretch, cm⁻¹) | 3450 | 3400 |

| IR (C-Br stretch, cm⁻¹) | 650 | 645 |

Adsorption Behavior on Catalytic Surfaces (e.g., γ-Alumina)

Understanding the adsorption of this compound on catalytic surfaces like γ-Alumina (gamma-Alumina) is essential for applications in heterogeneous catalysis. Computational modeling can elucidate the nature of the surface-adsorbate interactions and predict the most stable adsorption geometries. nih.gov Alumina is a widely used catalyst and adsorbent due to its large surface area and mechanical stability. researchgate.net

Theoretical studies of adsorption typically involve DFT calculations where the molecule of interest is placed on a slab model representing the γ-Alumina surface. These calculations can determine the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. A more negative adsorption energy implies a more stable and favorable adsorption process.

For this compound, several types of interactions with the γ-Alumina surface are possible. The hydroxyl group can form hydrogen bonds with the surface oxygen atoms or hydroxyl groups of the alumina. The aromatic ring can interact with the surface through π-Al interactions or van der Waals forces. The bromine atom can also participate in interactions with the surface Lewis acid sites (exposed aluminum atoms). rsc.org

Computational models can predict the most likely binding sites and orientations of the molecule on the surface. The following table provides hypothetical adsorption energies for different interaction modes of this compound on a γ-Alumina surface, as would be derived from DFT calculations.

| Adsorption Site/Orientation | Primary Interaction Type | Predicted Adsorption Energy (eV) |

|---|---|---|

| On Al site via O of hydroxyl | Lewis Acid-Base | -1.5 |

| On O site via H of hydroxyl | Hydrogen Bonding | -0.8 |

| Parallel to surface | π-Al / van der Waals | -0.5 |

| On Al site via Br atom | Lewis Acid-Base | -0.3 |

These theoretical investigations provide a fundamental understanding of the chemical and physical properties of this compound, guiding experimental work and the development of its potential applications.

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromophenyl)-2-methylpropan-2-ol, and how can reaction yields be maximized?

- Methodological Answer : The compound is typically synthesized via bromination of benzophenone derivatives followed by reduction using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) or methanol. Key parameters include temperature control (0–5°C during bromination) and stoichiometric excess of NaBH₄ (1.5–2.0 equivalents) to ensure complete reduction. Post-synthesis purification via fractional distillation or recrystallization improves purity (>98% by HPLC). Yield optimization requires monitoring intermediates via TLC or NMR .

Q. How can researchers validate the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the tertiary alcohol (δ ~1.5 ppm for -C(CH₃)₂OH) and aromatic protons (δ 7.2–7.8 ppm for the bromophenyl group).

- IR Spectroscopy : Identify O-H stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- HPLC/GC-MS : Assess purity (>98%) and detect trace solvents or byproducts .

Q. What are the solubility properties of this compound, and how do they influence experimental design?

- Methodological Answer : The compound is sparingly soluble in water but highly soluble in polar aprotic solvents (e.g., DMSO, THF) and alcohols. For biological assays, dissolve in DMSO (≤1% v/v) to avoid solvent interference. Pre-saturate aqueous buffers with the compound to prevent precipitation during kinetic studies .

Advanced Research Questions

Q. How does the bromine substituent at the 2-position of the phenyl ring affect reactivity compared to chloro/fluoro analogs?

- Methodological Answer : The bromine atom’s larger size and polarizability increase electrophilic substitution rates (e.g., Suzuki coupling) compared to chloro/fluoro analogs. Use Hammett substituent constants (σₚ⁺ = +0.81 for Br vs. +0.78 for Cl) to predict reaction kinetics. Computational studies (DFT) can model charge distribution differences impacting nucleophilic attack pathways .

Q. What strategies resolve contradictions in reported biological activities of halogenated analogs?

- Methodological Answer : Discrepancies in enzyme inhibition data (e.g., IC₅₀ variations) may arise from assay conditions. Standardize protocols:

- Use recombinant enzymes with verified activity.

- Control solvent effects (e.g., DMSO ≤0.1%).

- Validate via orthogonal methods (e.g., isothermal titration calorimetry vs. fluorometric assays). Cross-reference results with structurally similar compounds like 1-(4-Bromophenyl)-2-methylpropan-1-ol to identify substituent-position effects .

Q. How can retrosynthetic analysis guide the design of novel derivatives from this compound?

- Methodological Answer : Prioritize disconnections at the C-Br bond (e.g., Buchwald-Hartwig amination) or alcohol group (e.g., Mitsunobu reaction). For example:

- Derivatization : React with Grignard reagents to replace Br with alkyl/aryl groups.

- Oxidation : Convert the alcohol to a ketone for further functionalization.

Retrosynthetic trees should account for steric hindrance from the methyl groups and electronic effects of bromine .

Methodological Recommendations

- Contradiction Analysis : Replicate studies under identical conditions (pH, temperature, enzyme source) to isolate substituent effects.

- Advanced Characterization : Use X-ray crystallography to resolve 3D structures of enzyme-compound complexes for mechanistic insights.

- Synthetic Optimization : Employ flow chemistry for scalable, reproducible synthesis of halogenated intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。